[1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine
描述
属性
IUPAC Name |
[1-(3,4-dimethoxyphenyl)cyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-13-7-6-12(10-14(13)18-2)15(11-16)8-4-3-5-9-15/h6-7,10H,3-5,8-9,11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWMHCBHGKRRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
[1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a cyclohexyl group attached to a methanamine moiety and a 3,4-dimethoxyphenyl substituent. Its synthesis typically involves straightforward organic reactions, which can be optimized for yield and purity. The specific synthetic methods are often proprietary or vary by research group but generally follow established protocols in organic chemistry.
The precise mechanism of action of this compound is not fully elucidated in current literature. However, compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction suggests potential applications in treating mood disorders or neurodegenerative diseases.
Pharmacological Studies
Recent studies have indicated that derivatives of this compound can exhibit significant biological activities. For instance, related compounds have been evaluated for their inhibitory effects on enzymes relevant to neurodegenerative diseases. A study identified phenyl derivatives that inhibit neutral sphingomyelinase 2 (nSMase2), which is implicated in Alzheimer’s disease pathology. The compound (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)-pyrrolidin-3-yl)carbamate demonstrated favorable pharmacokinetic properties and efficacy in animal models of Alzheimer's disease .
Case Studies
- Alzheimer's Disease Model : In a study involving 5XFAD mice (a model for familial Alzheimer's disease), administration of a structurally similar compound resulted in significant inhibition of exosome release from the brain and improved cognitive function . This highlights the potential neuroprotective effects of compounds related to this compound.
- Kinase Inhibition : Another study explored the inhibition of various kinases by similar compounds, revealing that certain substitutions on the phenyl ring can enhance selectivity and potency against specific targets involved in cancer proliferation .
Data Tables
科学研究应用
Pharmacological Applications
The compound has garnered interest for its potential therapeutic applications. Compounds with similar structures are often associated with significant biological activities, including:
- Receptor Binding Studies : Interaction studies have indicated that [1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine may exhibit binding affinity at various receptors. This could position it as a candidate for developing drugs targeting specific pathways in neurological or psychiatric disorders.
- Anticancer Potential : Research indicates that structurally related compounds have shown promise in combating drug resistance in cancer treatments. For instance, derivatives of similar phenylcyclohexylamines have been investigated for their ability to reduce multiple drug resistance in tumor cells .
- Neurological Effects : Given the structural similarities to known psychoactive substances, there is potential for this compound to influence neurotransmitter systems, possibly leading to applications in treating mood disorders or neurodegenerative diseases .
Synthesis and Structural Analogues
The synthesis of this compound typically involves multi-step chemical reactions that can yield various analogues with differing biological properties. A comparative analysis of structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Methoxyphenyl)cyclohexylamine | Contains a methoxy group on the phenyl ring | May exhibit different receptor selectivity |
| 1-(3-Chlorophenyl)cyclohexylamine | Chlorine substitution on the phenyl ring | Potentially increased potency |
| 1-(4-Methylphenyl)cyclohexylamine | Methyl substitution on the para position of the phenyl | Altered lipophilicity |
These variations can significantly affect the biological activity and pharmacokinetic properties of each compound.
Case Studies and Research Findings
Several studies highlight the potential of this compound and its analogues:
- Study on Drug Resistance : A study demonstrated that certain phenylcyclohexylamines could effectively reduce chloroquine resistance in malaria treatment. This suggests that this compound may also possess similar properties worth exploring further .
- Pharmacological Characterization : Research focused on mixed pharmacology has revealed that compounds with similar scaffolds can act as agonists or antagonists at melanocortin receptors. The implications for metabolic regulation and obesity treatment are significant .
相似化合物的比较
Lipophilicity and Solubility
Pharmacological Activity
- CNS Effects : Methoxmetamine’s psychoactive properties and 1-(3,4-dimethoxyphenyl)cyclobutanamine’s sedative effects highlight the role of cyclic amines in modulating CNS receptors (e.g., NMDA or σ receptors) .
- Toxicity : Structural analogs like 4,4'-methylenebis(cyclohexylamine) exhibit toxicity linked to their primary amine groups and cyclohexyl frameworks, suggesting similar hazards for the target compound .
Key Differentiators
Ring Size and Rigidity : The cyclohexyl ring in the target compound offers greater conformational flexibility compared to cyclobutane or rigid spiro systems (e.g., ’s spirodecane derivative) .
Amine Substitution : Primary amines (target compound, 3,4-dimethoxybenzylamine) vs. secondary/tertiary amines (Methoxmetamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxycyclohexyl)amine) influence receptor binding kinetics and metabolic stability .
常见问题
Q. What are the optimal synthetic routes for [1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclohexane derivatives reacting with amines under controlled conditions. For example, cyclohexyl intermediates can undergo reductive amination with 3,4-dimethoxyphenyl-containing precursors. Key steps include:
- Catalyst selection : Acid or base catalysts (e.g., HCl or KOH) enhance amine coupling efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and byproduct suppression .
- Purification : Column chromatography or recrystallization isolates the product, with yields averaging 40–60% depending on substituent steric effects .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Q. What solvent systems are suitable for solubility and stability testing of this compound?
Methodological Answer:
- Polar aprotic solvents : DMSO and DMF enhance solubility for biological assays but require stability checks via HPLC to detect degradation .
- Aqueous buffers : Phosphate-buffered saline (pH 7.4) at 25°C is used for pharmacokinetic studies, with degradation monitored over 24–72 hours .
Advanced Research Questions
Q. How does the 3,4-dimethoxyphenyl moiety influence receptor binding affinity in neurological targets?
Methodological Answer: The dimethoxy groups enhance π-π stacking with aromatic residues in receptors (e.g., serotonin or sigma-1 receptors). Comparative studies show:
- Methoxy positioning : 3,4-substitution increases binding affinity by 2–3× compared to 2,4-substituted analogs, likely due to improved hydrophobic interactions .
- Electron donation : Methoxy groups elevate electron density on the phenyl ring, modulating charge-transfer interactions in receptor pockets .
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions. A systematic approach includes:
- Dose-response validation : Test across multiple cell lines (e.g., HEK-293, SH-SY5Y) with standardized MTT assays .
- Metabolic interference : Check for false positives caused by redox activity of the methoxy groups using counterassays like CellTiter-Glo .
- Batch variability : Verify purity (>95% via HPLC) and exclude contaminants like residual solvents .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
Methodological Answer:
Q. What are the mechanistic implications of the compound’s amine group in nucleophilic reactions?
Methodological Answer: The primary amine acts as a nucleophile in:
- Schiff base formation : Reacts with carbonyl compounds (e.g., ketones) under mild acidic conditions, useful for prodrug synthesis .
- Metal coordination : Binds Cu(II) or Fe(III) in catalytic systems, studied via UV-Vis titration (λ~250–300 nm) .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
